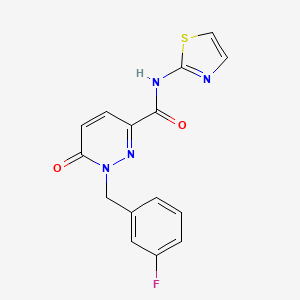

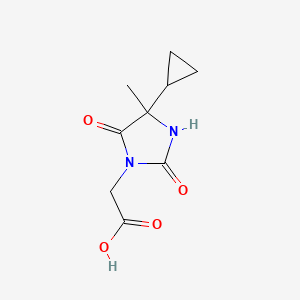

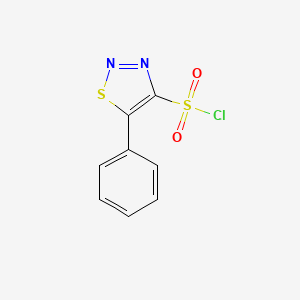

![molecular formula C13H13F3N4O2 B2370583 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide CAS No. 1002034-07-2](/img/structure/B2370583.png)

2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique chemical structure and has been synthesized using various methods.

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Inhibitor of Cyclooxygenase-2 (COX-2)

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, which include the compound , were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo . Extensive structure−activity relationship (SAR) work was carried out within this series, and a number of potent and selective inhibitors of COX-2 were identified .

Synthesis of Celecoxib

The compound shares a similar structure with Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Celecoxib selectively inhibits COX-2, thereby reducing the production of prostaglandins (chemicals that promote inflammation, pain, and fever in the body). Therefore, the compound could potentially be used in the synthesis of Celecoxib or similar drugs .

Drug Development for Neglected Tropical Diseases (NTDs)

Given the compound’s potent antileishmanial and antimalarial activities, it could be used in the development of new drugs for neglected tropical diseases (NTDs) . NTDs, such as leishmaniasis and malaria, affect more than 500 million people worldwide . The development of new drugs is crucial due to the emergence of drug-resistant strains .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are crucial in drug discovery and development as they provide insights into the probable binding modes of the drug molecule with its target protein .

Pharmacophore Modeling

The compound could be used in pharmacophore modeling . Pharmacophore models are used in drug design to identify and optimize bioactive compounds. Given the compound’s potent biological activities, it could serve as a useful pharmacophore .

Propriétés

IUPAC Name |

2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2/c1-8-2-4-9(5-3-8)20-12(22-7-11(21)18-17)6-10(19-20)13(14,15)16/h2-6H,7,17H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIIMDSJVJXBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

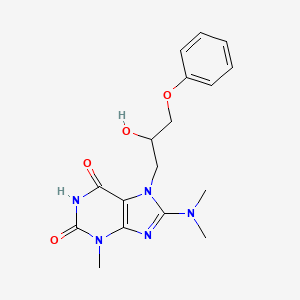

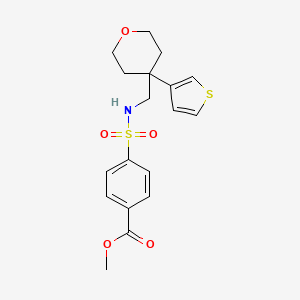

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)

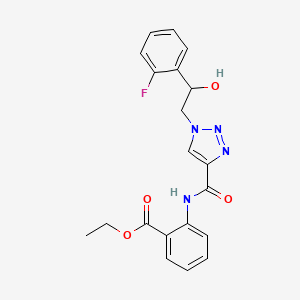

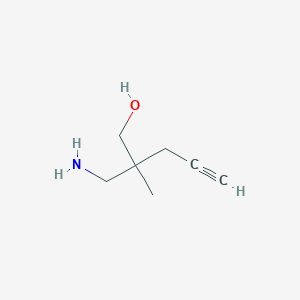

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

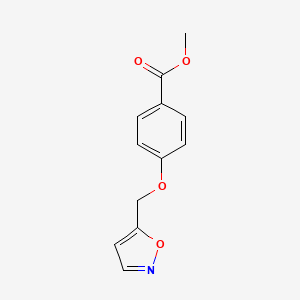

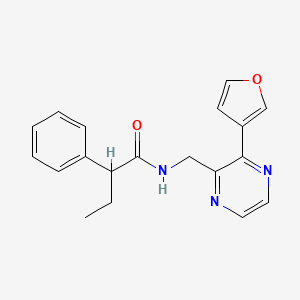

![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)